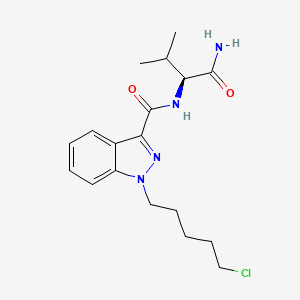

5-Chloro-AB-PINACA

Vue d'ensemble

Description

Le 5-chloro AB-PINACA est un cannabinoïde synthétique, une classe de composés conçus pour imiter les effets du delta-9-tétrahydrocannabinol (THC), le composant actif du cannabis. Ces composés sont souvent utilisés dans la recherche et les applications médico-légales en raison de leurs propriétés psychoactives . La structure chimique du 5-chloro AB-PINACA comprend une base indazole avec un atome de chlore ajouté au carbone terminal du groupe pentyle .

Méthodes De Préparation

La synthèse du 5-chloro AB-PINACA implique plusieurs étapes, commençant par la préparation du noyau indazole. La voie de synthèse comprend généralement :

Formation du noyau indazole : Cela implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.

Introduction du groupe chloropentyle : Le groupe chloropentyle est introduit via des réactions de substitution nucléophile.

Carbamoylation : La dernière étape implique l'ajout du groupe carbamoyle au noyau indazole

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, en utilisant souvent des équipements de synthèse automatisés et des mesures strictes de contrôle qualité.

Analyse Des Réactions Chimiques

Le 5-chloro AB-PINACA subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent impliquer des agents tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier pour introduire différents groupes fonctionnels.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, des catalyseurs tels que le palladium sur carbone et un contrôle de la température pour garantir des vitesses de réaction optimales. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de recherche scientifique

Le 5-chloro AB-PINACA est principalement utilisé dans la recherche scientifique pour étudier les effets des cannabinoïdes synthétiques sur le corps humain. Ses applications comprennent :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques.

Biologie : Employé dans des études qui examinent l'interaction des cannabinoïdes synthétiques avec les récepteurs cannabinoïdes dans le cerveau.

Médecine : Recherche sur les applications thérapeutiques potentielles, bien que son utilisation soit limitée en raison de ses effets psychoactifs.

Industrie : Utilisé en toxicologie médico-légale pour détecter la présence de cannabinoïdes synthétiques dans des échantillons biologiques

5. Mécanisme d'action

Le 5-chloro AB-PINACA exerce ses effets en se liant aux récepteurs cannabinoïdes, principalement le récepteur CB1 dans le cerveau. Cette liaison imite l'action du THC, entraînant des effets psychoactifs. Les voies moléculaires impliquées comprennent l'activation des récepteurs couplés aux protéines G, qui à leur tour modulent la libération de neurotransmetteurs et influencent divers processus physiologiques .

Applications De Recherche Scientifique

5-Chloro AB-PINACA is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Employed in studies investigating the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.

Medicine: Research into potential therapeutic applications, although its use is limited due to its psychoactive effects.

Industry: Utilized in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples

Mécanisme D'action

5-Chloro AB-PINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor in the brain. This binding mimics the action of THC, leading to psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors, which in turn modulate neurotransmitter release and influence various physiological processes .

Comparaison Avec Des Composés Similaires

Le 5-chloro AB-PINACA est similaire à d'autres cannabinoïdes synthétiques tels que l'AB-PINACA, le 5-fluoro AB-PINACA et l'AB-CHMINACA. il est unique en raison de la présence de l'atome de chlore sur le groupe pentyle, ce qui peut influencer son affinité de liaison et sa puissance . Des composés similaires comprennent :

AB-PINACA : Manque l'atome de chlore, ce qui entraîne des propriétés pharmacologiques différentes.

5-fluoro AB-PINACA : Contient un atome de fluor au lieu de chlore, affectant son comportement chimique.

AB-CHMINACA : Un autre cannabinoïde synthétique avec un motif de substitution différent sur le noyau indazole

Activité Biologique

5-Chloro-AB-PINACA is a synthetic cannabinoid that has gained attention due to its potent psychoactive effects and its presence in illegal herbal products. As a derivative of AB-PINACA, it is classified under the indazole carboxamide family of cannabinoids. Understanding its biological activity is crucial for assessing its pharmacological profile, potential therapeutic uses, and risks associated with its consumption.

Chemical Structure and Properties

This compound (CAS No. 1801552-02-2) features a chlorinated indazole structure, which contributes to its binding affinity and activity at cannabinoid receptors. Its chemical formula is C_16H_19ClN_2O, and it exhibits high lipophilicity, which influences its absorption and distribution in biological systems.

Pharmacodynamics

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. Studies have demonstrated that it has a higher potency at the CB2 receptor compared to the CB1 receptor. The efficacy and potency of this compound can be quantified using parameters such as EC50 (the concentration of the drug that produces 50% of its maximum effect) and Emax (the maximum effect achievable by the drug).

| Parameter | Value |

|---|---|

| Potency (CB1) | Moderate |

| Potency (CB2) | High |

| EC50 (CB1) | TBD |

| EC50 (CB2) | TBD |

Metabolism and Excretion

The metabolism of this compound occurs primarily in the liver, where it undergoes extensive biotransformation. Key metabolic pathways include:

- Hydrolysis : Conversion to carboxylic acid derivatives.

- Hydroxylation : Addition of hydroxyl groups at various positions on the indazole ring.

- Glucuronidation : Conjugation with glucuronic acid for enhanced solubility.

Research has identified multiple metabolites, with significant pathways involving carboxylesterase enzymes. A study documented 26 metabolites in human subjects exposed to AB-PINACA, indicating a complex metabolic profile that may influence both pharmacokinetics and pharmacodynamics .

Toxicological Profile

The toxicological effects of this compound include:

- Psychotropic Effects : Similar to THC, users report hallucinations, altered perception, anxiety, and paranoia.

- Physiological Effects : Increased heart rate, dizziness, nausea, and vomiting have been observed in users.

- Potential for Abuse : Due to its psychoactive properties, there is a significant risk of dependence and abuse.

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Case Study on Acute Toxicity : A report described a patient presenting with severe agitation and tachycardia after consumption of herbal products containing synthetic cannabinoids including this compound. Urine analysis confirmed the presence of the compound along with several metabolites .

- Metabolic Study : In a controlled study involving human liver microsomes, researchers evaluated the metabolic stability of this compound. The findings indicated rapid clearance with an in vitro half-life of approximately 18 minutes .

- Drug Interaction Study : Investigations into the interaction between this compound and cytochrome P450 enzymes revealed significant inhibition of CYP2C8 and CYP3A4 activities, suggesting potential for drug-drug interactions that could affect the metabolism of co-administered medications .

Propriétés

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPMALPMUYUYES-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016737 | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801552-02-2 | |

| Record name | 5-Chloro-AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?

A1: Research suggests that while this compound is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of this compound []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.

Q2: What analytical methods were used to identify this compound in the Italian study?

A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify this compound in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.